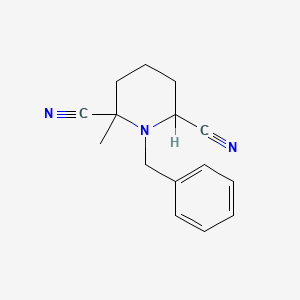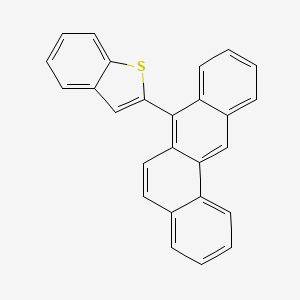
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with a hydroxy group and an amino group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, methylamine, and 2-phenoxyethanol.
Step 1: The phenol is first alkylated with 2-phenoxyethanol under basic conditions to form 1-methyl-2-phenoxyethyl phenol.
Step 2: The resulting compound undergoes a Mannich reaction with formaldehyde and methylamine to introduce the amino group, forming 1-methyl-2-phenoxyethylamino phenol.
Step 3: The final step involves esterification with 2-methylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis on a larger scale.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its amino and hydroxy groups, which can form hydrogen bonds with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for pharmacological studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl butanoate: Similar structure but with a butanoate ester.
Uniqueness
The uniqueness of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
88263-32-5 |
|---|---|
分子式 |
C22H29NO4 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C22H29NO4/c1-15(2)22(25)27-20-12-10-18(11-13-20)21(24)17(4)23-16(3)14-26-19-8-6-5-7-9-19/h5-13,15-17,21,23-24H,14H2,1-4H3 |
InChI 键 |
WEFTUTGRTRPSQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C(C(C)NC(C)COC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


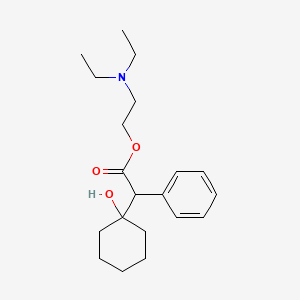
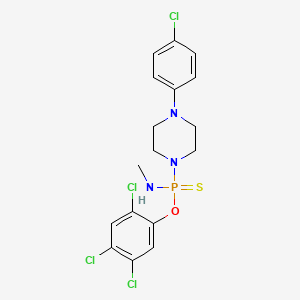
methanone](/img/structure/B12791111.png)

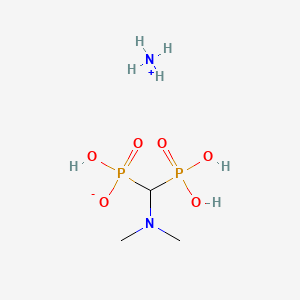
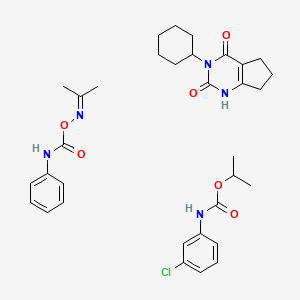
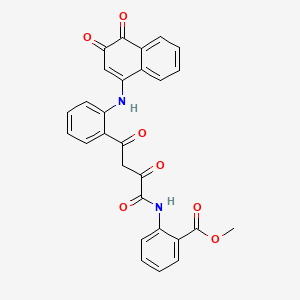
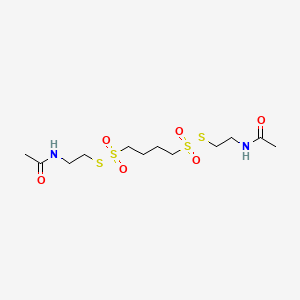

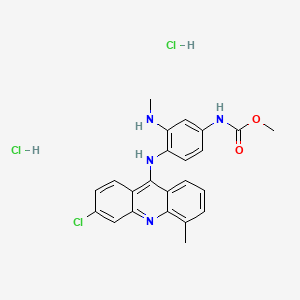
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
